molecular formula C10H10O2 B1447947 2-(3,5-Dimethylphenyl)-2-oxoacetaldehyde CAS No. 150251-25-5

2-(3,5-Dimethylphenyl)-2-oxoacetaldehyde

Cat. No. B1447947
M. Wt: 162.18 g/mol
InChI Key: COKLAMNWIKZGIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

  • Chiral Chromatography Stationary Phases

    • Field : Analytical Chemistry
    • Application : 3,5-Dimethylphenyl isocyanate, a compound structurally similar to the one you mentioned, is used in linking with oligosaccharides and cyclodextrins for chiral chromatography stationary phases .
    • Method : The compound is used to link with oligosaccharides and cyclodextrins. The specific method of application is not detailed in the source .
    • Results : The compound is used to create stationary phases for chiral chromatography, which is a type of chromatography used in the separation of enantiomers .
  • Synthesis of Heterocyclic Systems

    • Field : Organic Chemistry
    • Application : N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines, which are structurally similar to the compound you mentioned, are used in the synthesis of 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1 H)pyridones .
    • Method : The N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines are reacted with ethyl acetoacetate .
    • Results : The reaction results in the formation of 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1 H)pyridones .

Safety And Hazards

This involves identifying any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential future research directions or applications for the compound .

properties

IUPAC Name

2-(3,5-dimethylphenyl)-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7-3-8(2)5-9(4-7)10(12)6-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKLAMNWIKZGIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethylphenyl)-2-oxoacetaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-Dimethylphenyl)-2-oxoacetaldehyde
Reactant of Route 2
2-(3,5-Dimethylphenyl)-2-oxoacetaldehyde
Reactant of Route 3
2-(3,5-Dimethylphenyl)-2-oxoacetaldehyde
Reactant of Route 4
2-(3,5-Dimethylphenyl)-2-oxoacetaldehyde
Reactant of Route 5
2-(3,5-Dimethylphenyl)-2-oxoacetaldehyde
Reactant of Route 6
2-(3,5-Dimethylphenyl)-2-oxoacetaldehyde

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